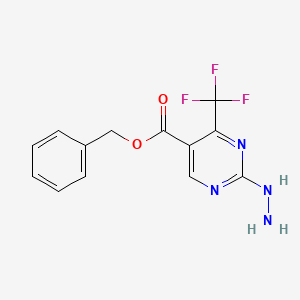

2-Hydrazino-4-(trifluorométhyl)pyrimidine-5-carboxylate de benzyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds have garnered significant interest in the scientific community due to their diverse biological activities and potential applications in medicinal chemistry. The papers provided discuss various pyrimidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be related to the analysis of Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate.

Synthesis Analysis

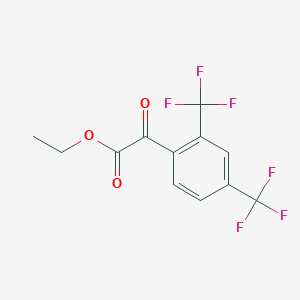

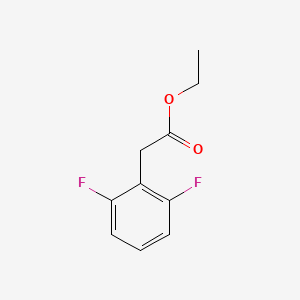

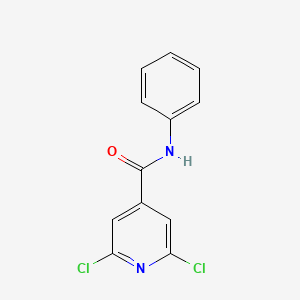

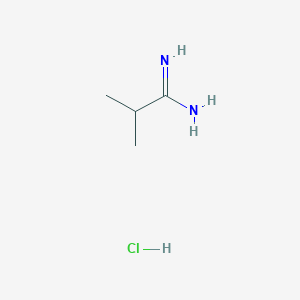

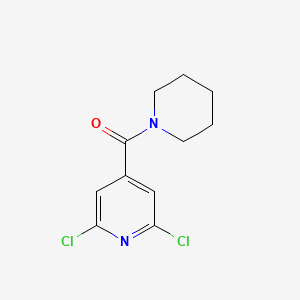

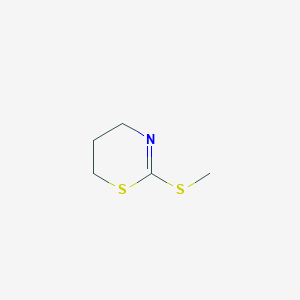

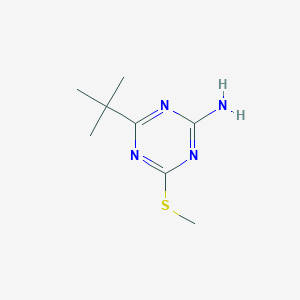

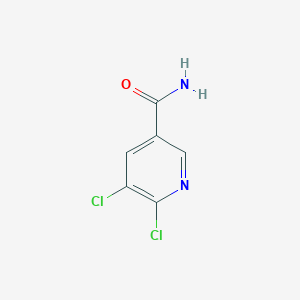

The synthesis of pyrimidine derivatives often involves the reaction of different starting materials such as amines, aldehydes, and ketones. For instance, the synthesis of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives involves the reaction of 2-aminobenzothiazole with benzaldehyde and ethyl acetoacetate, followed by the formation of amide with secondary amines . Similarly, hydrazino and N-benzylidinehydrazino-substituted pyrimidine derivatives are synthesized and evaluated for their antimicrobial activity . These methods could potentially be adapted for the synthesis of Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate by incorporating the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray crystallography and molecular orbital calculations. For example, the crystal structure and aromatic character of certain benzylidenehydrazino-substituted pyrimidines have been determined, providing insights into their bond lengths, bond angles, and electronic resonance . This information is crucial for understanding the molecular structure of Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate and predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that lead to the formation of new compounds with potential biological activities. For instance, the reaction of hydrazino pyrimidine derivatives with different aldehydes yields hydrazono derivatives, which can further cyclize to form novel compounds . Additionally, the reactivity of hydrazinocarbonylphenyl benzothiazole with carboxylic acids has been investigated, which is relevant to the reactivity of the hydrazino group in Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For example, the antimicrobial activity of novel pyrimidine derivatives is correlated with their Connolly-accessible surface area values . Understanding these properties is essential for the development of Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate as a potential therapeutic agent.

Applications De Recherche Scientifique

Réactif de dérivatisation pour l'analyse des stéroïdes

Ce composé sert de réactif de dérivatisation pour le dosage simultané de la testostérone (T) et de la dihydrotestostérone (DHT) dans les échantillons de tissus et de sérum murins. La dérivatisation améliore la sensibilité de détection de ces stéroïdes lorsqu'ils sont analysés par chromatographie liquide-ionisation par électronébulisation-spectrométrie de masse en tandem .

Synthèse de complexes de chélates organohydrazidiques

Il est utilisé dans la synthèse de complexes de chélates organohydrazidiques de rhénium et de technétium. Ces complexes présentent une liaison métal-azote-azote et sont importants dans l'étude de la chimie de coordination et des applications médicales potentielles .

Préparation de composés hydrazone

Le composé est essentiel à la préparation de dérivés hydrazone, tels que la 1-(4-méthoxyphényl)éthanone [(4-trifluorométhyl)pyrimidine-2-yl]hydrazone (NAS-75). Les composés hydrazone ont diverses applications, notamment comme intermédiaires en synthèse organique et pour leurs activités pharmacologiques potentielles .

Médecine nucléaire

La capacité du composé à former des complexes de chélates avec des métaux tels que le rhénium et le technétium est pertinente pour la médecine nucléaire, en particulier dans le développement de radiopharmaceutiques pour l'imagerie diagnostique .

Safety and Hazards

Orientations Futures

The future directions for the study of “Benzyl 2-hydrazino-4-(trifluoromethyl)pyrimidine-5-carboxylate” and related compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mécanisme D'action

Target of Action

It’s known that 2-hydrazino-4-(trifluoromethyl)pyrimidine, a related compound, has been used as a derivatization reagent for the simultaneous determination of testosterone (t) and dihydrotestosterone (dht) in murine tissue and serum samples . This suggests that the compound might interact with steroid hormones or their metabolic pathways.

Mode of Action

It’s known that pyrimidine derivatives can exhibit various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Pharmacokinetics

The compound’s water solubility, which is an important factor influencing bioavailability, is reported to be soluble in aqueous acid .

Result of Action

Based on the known activities of related compounds, it’s plausible that the compound could have effects on cell proliferation, apoptosis, oxidative stress, or microbial growth .

Propriétés

IUPAC Name |

benzyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N4O2/c14-13(15,16)10-9(6-18-12(19-10)20-17)11(21)22-7-8-4-2-1-3-5-8/h1-6H,7,17H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMNDBBXZIJINV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2C(F)(F)F)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.